molecular formula C10H18O3 B1356291 2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol CAS No. 57133-56-9

2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol

Cat. No. B1356291
CAS RN: 57133-56-9
M. Wt: 186.25 g/mol
InChI Key: RQUYFWFESBKKAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature . For example, 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides can be synthesized from 2-acetylcyclohexanone via palladium-catalysed aminocarbonylation .


Molecular Structure Analysis

The molecular weight of “2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol” is 186.25 . The InChI code is 1S/C10H18O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9,11H,1-8H2 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol and related compounds are primarily utilized in chemical synthesis processes. Notable applications include:

  • Palladium-Catalyzed Aminocarbonylation : This compound has been used in palladium-catalyzed aminocarbonylation reactions. Such processes are significant in the formation of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, demonstrating its utility in complex organic syntheses (Farkas, Petz, & Kollár, 2015).

  • Synthesis of Pharmaceutical Intermediates : It is used in synthesizing various organic chemicals, including pharmaceutical intermediates. This highlights its role in the development of new drugs and therapeutic agents (Zhang Feng-bao, 2006).

  • Production of Insecticides and Liquid Crystals : Its derivatives are utilized in the production of insecticides and liquid crystals, signifying its importance in both agricultural and electronic industries (Zhang Feng-bao, 2006).

Potential Applications in Biolubricants

The compound has potential applications in the development of biolubricants. Novel compounds derived from it have shown promising properties as biolubricants, which can be a sustainable alternative to traditional lubricants (Kurniawan et al., 2017).

Applications in Material Science and Synthesis

  • Spiroketal Synthesis : It is pivotal in the synthesis of spiroketals, a class of compounds with significant applications in material science and pharmaceuticals (Schwartz et al., 2005).

  • Asymmetric Synthesis : The compound plays a role in asymmetric synthesis, which is crucial for producing optically active pharmaceuticals and agrochemicals (Tsai, Su, & Lin, 2008).

Environmental and Sustainable Chemistry

  • Sustainable Solvent Systems : Research involving 1,4-dioxaspiro[4.5]decane-2-methanol, a related compound, has provided insights into the development of sustainable solvent systems. This is crucial for environmentally-friendly chemical processes (Melo et al., 2012).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUYFWFESBKKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)CCO)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574404
Record name 2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1,4-Dioxaspiro[4.5]decan-6-yl}ethan-1-ol

CAS RN

57133-56-9
Record name 1,4-Dioxaspiro[4.5]decane-6-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57133-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,4-Dioxaspiro[4.5]decan-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a solution of (±)-6-(ethoxycarbonylmethyl)-1,4-dioxaspiro[4.5]decane (1.00 g, 4.39 mmol) in diethyl ether (22 ml) was cooled to 0° C. Lithium aluminium hydride (333 mg, 8.77 mmol) was added and the mixture was stirred at room temperature for 3 h. The mixture was cooled to 0° C., quenched with ethyl acetate (10 ml) and 2 M sodium hydroxide solution (50 ml). The mixture was extracted with chloroform (3×50 ml) and the combined organic extracts were dried over magnesium sulphate. The solvent was evaporated under reduced pressure to give the crude product which was purified using flash column chromatography with hexane-ethyl acetate (3:7) to give (±)-6-(2'-hydroxyethyl)-1,4-dioxaspiro[4.5]decane (767 mg, 94% yield) as a colourless oil. Rf 0.30 (hexane-ethyl acetate, 3:7).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
333 mg
Type
reactant
Reaction Step Two

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